molecular formula C12H13ClO3 B14227160 ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate CAS No. 830319-50-1

ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate

Cat. No.: B14227160
CAS No.: 830319-50-1
M. Wt: 240.68 g/mol
InChI Key: KHPKHLYVBLYBOY-NSHDSACASA-N
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Description

Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate typically involves the esterification of (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond in the but-3-enoate moiety can be reduced to form a saturated ester.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of ethyl (2S)-4-(4-chlorophenyl)-2-oxobut-3-enoate.

    Reduction: Formation of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybutanoate.

    Substitution: Formation of ethyl (2S)-4-(4-methoxyphenyl)-2-hydroxybut-3-enoate or ethyl (2S)-4-(4-ethoxyphenyl)-2-hydroxybut-3-enoate.

Scientific Research Applications

Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S)-4-(4-methoxyphenyl)-2-hydroxybut-3-enoate
  • Ethyl (2S)-4-(4-ethoxyphenyl)-2-hydroxybut-3-enoate
  • Ethyl (2S)-4-(4-bromophenyl)-2-hydroxybut-3-enoate

Uniqueness

Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s specific stereochemistry (2S) can influence its interaction with biological targets, potentially leading to unique pharmacological effects.

Properties

CAS No.

830319-50-1

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-8,11,14H,2H2,1H3/t11-/m0/s1

InChI Key

KHPKHLYVBLYBOY-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](C=CC1=CC=C(C=C1)Cl)O

Canonical SMILES

CCOC(=O)C(C=CC1=CC=C(C=C1)Cl)O

Origin of Product

United States

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